molecular formula C8H6F3NO3 B12570991 4-amino-2-(trifluoromethoxy)benzoic Acid

4-amino-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B12570991
M. Wt: 221.13 g/mol
InChI Key: CMTZTHDQTYHVFR-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Trifluoromethoxy Compounds

4-amino-2-(trifluoromethoxy)benzoic acid belongs to two important classes of organic compounds: benzoic acid derivatives and trifluoromethoxy-containing compounds. Benzoic acid, an aromatic carboxylic acid first described in the 16th century, and its derivatives form a cornerstone of synthetic organic chemistry. preprints.org They are integral scaffolds in the synthesis of a wide range of bioactive molecules and functional materials. preprints.orgresearchgate.net The benzoic acid framework is present in numerous natural products and pharmaceuticals. preprints.orgtandfonline.com

Simultaneously, the introduction of fluorine-containing groups into organic molecules is a key strategy in modern medicinal and materials chemistry. researchgate.net The trifluoromethoxy (-OCF3) group, in particular, has garnered extensive attention for its ability to confer unique and beneficial properties upon a parent molecule, including enhanced metabolic stability and lipophilicity. researchgate.netbohrium.com Therefore, this compound represents a convergence of a classic, well-established chemical scaffold with a modern, high-impact functional group.

Historical Trajectory and Initial Research Interests in this compound

While specific records detailing the initial synthesis of this compound are not prominently highlighted in general literature, its emergence can be traced to the broader expansion of fluorine chemistry in pharmaceutical and agrochemical research. researchgate.netnih.gov The scientific community's interest in fluorinated compounds grew substantially as the unique properties imparted by fluorine and fluorinated groups became better understood. researchgate.net The trifluoromethoxy group, though relatively underexplored compared to its trifluoromethyl counterpart, was identified as a highly promising substituent for biologically active molecules. mdpi.com The initial research interest in a molecule like this compound would have been driven by the desire to combine the proven utility of the aminobenzoic acid framework with the advantageous physicochemical properties of the trifluoromethoxy group. This combination provides a scaffold for creating new chemical entities with potentially improved performance in various applications.

Structural Significance of the Trifluoromethoxy and Amino Substituents on the Benzene (B151609) Ring

The chemical behavior and utility of this compound are dictated by the interplay of its three key functional components: the carboxylic acid group, the amino group, and the trifluoromethoxy group, all attached to a benzene ring.

Trifluoromethoxy (-OCF3) Group : This group is highly valued in drug design and materials science. It possesses unique three-dimensional electronic properties, good metabolic stability, and suitable lipophilicity. researchgate.net The -OCF3 group can improve a molecule's thermal and chemical stability and its bioavailability. researchgate.net Its strong electron-withdrawing nature significantly influences the electronic environment of the aromatic ring.

Amino (-NH2) Group : The amino group, positioned para to the carboxylic acid, acts as an electron-donating group. This electronic opposition to the trifluoromethoxy group creates a polarized molecular structure. The amino group is also a key site for hydrogen bonding and can be a reactive handle for synthesizing more complex derivatives. Its presence can enhance solubility in polar solvents through resonance stabilization.

Carboxylic Acid (-COOH) Group : As a classic functional group, the carboxylic acid moiety imparts acidity and serves as a primary point for forming salts or esters. It is a strong hydrogen bond donor and acceptor, which plays a crucial role in molecular recognition and crystal packing.

The specific arrangement of these substituents on the benzene ring—with the trifluoromethoxy group at position 2, the amino group at position 4, and the carboxylic acid at position 1—creates a distinct pattern of steric and electronic effects that defines the compound's reactivity and potential applications.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
IUPAC NameThis compound
InChI KeyCMTZTHDQTYHVFR-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1N)OC(F)(F)F)C(=O)O

Overview of Principal Research Domains for this compound

The unique structural attributes of this compound make it a valuable intermediate and building block in several key research areas:

Medicinal Chemistry : This is a primary domain of interest. Trifluoromethoxy-containing compounds are a promising class of biologically active molecules. mdpi.com The combination of the trifluoromethoxy group's metabolic stability and the benzoic acid's role as a common pharmacophore makes this compound an attractive starting point for the design of novel therapeutic agents. preprints.orgmdpi.com Benzoic acid derivatives have been investigated for a wide range of biological activities, including anticancer and anti-inflammatory properties. preprints.orgresearchgate.net

Agrochemicals : Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated compounds to enhance the efficacy and stability of its products. researchgate.net The trifluoromethoxy group is found in several marketed agrochemicals, suggesting that derivatives of this compound could be explored for such applications. mdpi.com

Materials Science : Fluorinated organic molecules are increasingly used in the development of advanced materials. For instance, certain fluorinated benzoic acid derivatives have been shown to act as supramolecular gelators, with potential applications in environmental remediation. researcher.life The thermal and chemical stability conferred by the -OCF3 group is also a desirable trait in materials science. researchgate.net

Organic Synthesis : As a multi-functionalized aromatic compound, it serves as a versatile starting material for the synthesis of more complex molecular architectures. The presence of three distinct functional groups (amino, trifluoromethoxy, carboxylic acid) allows for selective chemical transformations, making it a useful tool for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

4-amino-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14)

InChI Key

CMTZTHDQTYHVFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)(F)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2 Trifluoromethoxy Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for 4-amino-2-(trifluoromethoxy)benzoic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, each suggesting a different synthetic strategy. researchgate.netyoutube.com The primary disconnections involve the carbon-nitrogen bond of the amine, the carbon-carbon bond of the carboxylic acid, and the carbon-oxygen bond of the trifluoromethoxy group.

The most common and strategically sound disconnections focus on the installation of the amino and carboxyl groups, as the trifluoromethoxy-substituted benzene (B151609) core is often assembled first or sourced from a suitable precursor.

Disconnection A (C-N Bond): This approach, based on functional group interconversion (FGI), disconnects the amino group to a nitro group precursor. ub.eduic.ac.uk This is a classic and reliable strategy in aromatic chemistry. The synthesis would proceed forward by the reduction of a nitro intermediate.

Disconnection B (C-COOH Bond): This strategy involves disconnecting the carboxylic acid group. This suggests a forward synthesis involving a carboxylation reaction, potentially using a modern catalytic method on an aniline (B41778) derivative. princeton.edu

Disconnection C (C-O Bond): Disconnecting the trifluoromethoxy group suggests a forward synthesis involving a trifluoromethoxylation reaction. nih.gov This is often more complex and depends on the availability of suitable precursors and specialized reagents.

These primary disconnections are summarized in the table below.

DisconnectionBond CleavedPrecursor SynthonPotential Starting Material
A C4-NH₂C4-NO₂4-Nitro-2-(trifluoromethoxy)benzoic acid
B C1-COOHC1-H or C1-Halogen3-(Trifluoromethoxy)aniline
C C2-OCF₃C2-OH4-Amino-2-hydroxybenzoic acid

Classical Synthetic Routes to this compound

Traditional synthetic methods for this compound typically rely on well-established, multi-step sequences involving functional group interconversions and the strategic use of protecting groups.

Multi-step Organic Synthesis Strategies from Precursors

A prevalent classical route to this compound begins with a precursor that already contains the trifluoromethoxy group and the benzoic acid core. The synthesis then focuses on introducing the amino group at the correct position.

One common method involves the nitration of 2-(trifluoromethoxy)benzoic acid, followed by the reduction of the resulting nitro group.

Nitration: 2-(Trifluoromethoxy)benzoic acid is treated with a nitrating mixture, typically concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The trifluoromethoxy group is ortho, para-directing, and the carboxylic acid is a meta-directing deactivator. The directing effects favor the introduction of the nitro group at the C4 position, para to the trifluoromethoxy group.

Reduction: The intermediate, 4-nitro-2-(trifluoromethoxy)benzoic acid, is then reduced to form the target molecule. This transformation can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) metal in acidic conditions (e.g., HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a palladium catalyst (Pd/C). imperial.ac.uk

An alternative classical strategy could start from a simpler precursor like m-trifluoromethoxytoluene, requiring additional steps to install the carboxylic acid and amino functionalities. This would involve a sequence of nitration, oxidation of the methyl group to a carboxylic acid, and reduction of the nitro group. The order of these steps is critical to ensure correct regioselectivity due to the directing effects of the substituents.

Functional Group Interconversions and Protective Group Chemistry

Functional group interconversions (FGIs) are fundamental to classical synthesis, allowing for the conversion of one functional group into another. ic.ac.uk In the synthesis of this compound, the key FGI is the reduction of a nitro group to an amine.

In more complex syntheses of derivatives, protecting groups may be necessary to mask reactive functional groups and prevent unwanted side reactions. biosynth.com For instance, the highly activating amino group might need to be protected during a harsh oxidation step, or the carboxylic acid might be protected as an ester to improve solubility or prevent it from interfering with a base-sensitive reaction. biosynth.comresearchgate.net

Common protecting groups for the amine and carboxylic acid functionalities are listed below. The choice of protecting group depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. tcichemicals.com

Functional GroupProtecting GroupAbbreviationIntroduction ReagentRemoval Conditions
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA) tcichemicals.com
Amine BenzyloxycarbonylCbz or ZBenzyl (B1604629) chloroformateCatalytic hydrogenation (H₂/Pd) tcichemicals.com
Amine AcetylAcAcetic anhydride (B1165640) or Acetyl chlorideAcidic or basic hydrolysis
Carboxylic Acid Methyl/Ethyl EsterMe/EtMethanol (B129727)/Ethanol (B145695) with acid catalystSaponification (e.g., NaOH, H₂O)
Carboxylic Acid Benzyl EsterBnBenzyl alcohol with acid catalystCatalytic hydrogenation (H₂/Pd)

Modern and Sustainable Approaches for the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These include catalytic reactions and adherence to the principles of green chemistry.

Catalytic Methods for Amination and Carboxylation Reactions

Recent advances in catalysis offer more direct and elegant routes to molecules like this compound, potentially avoiding the harsh conditions and poor atom economy of classical methods.

Catalytic Amination: Instead of the two-step nitration/reduction sequence, modern methods could achieve the direct introduction of an amino group. Transition metal-catalyzed C-H amination is a growing field, though its application to specific substituted benzenes can be challenging. A more developed approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This could be applied to a precursor like 4-bromo-2-(trifluoromethoxy)benzoic acid, coupling it with an ammonia (B1221849) equivalent to form the desired amine. rsc.org

Catalytic Carboxylation: Similarly, the carboxylic acid group can be installed catalytically. This could involve the palladium-catalyzed carboxylation of an aryl halide or triflate, such as 4-amino-2-(trifluoromethoxy)bromobenzene, using carbon monoxide (CO) as the carbon source. More recently, photoredox catalysis has enabled the carboxylation of aryl halides using CO₂ under visible light irradiation, offering a potentially more sustainable route. princeton.eduthieme.de

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce the environmental impact of chemical processes. Comparing classical and modern synthetic routes for this compound highlights the potential benefits of new technologies.

Green Chemistry PrincipleClassical Route (Nitration/Reduction)Modern Catalytic Route (Hypothetical)
Atom Economy Low; generates significant inorganic waste from nitrating agents and metal reductants.High; catalytic processes incorporate a greater percentage of starting material atoms into the final product.
Reagents Uses stoichiometric amounts of hazardous and corrosive reagents (conc. H₂SO₄, HNO₃, Sn/HCl).Uses safer reagents and only catalytic amounts of (often less toxic) metals. Avoids strong acids.
Energy Consumption Nitration and reductions can require heating for extended periods.Catalytic reactions often proceed under milder conditions (lower temperature and pressure).
Step Economy Typically involves at least two distinct steps (nitration, then reduction).Can potentially combine steps or offer more direct, single-step transformations (e.g., direct C-H amination).

By embracing modern catalytic methods, the synthesis of this compound and its derivatives can become more efficient, produce less waste, and be more environmentally benign than traditional approaches.

Flow Chemistry and Continuous Processing for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and active pharmaceutical ingredients. For the production of this compound and its derivatives, flow chemistry offers numerous potential advantages, including improved safety, higher yields, and greater consistency.

Continuous processing allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing highly exothermic or rapid reactions. The reduced reaction volumes within microreactors or tube reactors significantly minimize the risks associated with hazardous intermediates or runaway reactions. rsc.org For instance, nitration or diazotization reactions, which are potential steps in the synthesis or derivatization of substituted aminobenzoic acids, can be handled more safely under continuous flow conditions.

The enhanced heat and mass transfer in flow reactors can lead to higher conversion rates and selectivities, reducing the formation of byproducts and simplifying downstream purification processes. A continuous-flow platform for a multi-step synthesis could involve sequential reactors where the output of one step is directly fed into the next, minimizing manual handling and potential for contamination. rsc.org Although specific protocols for the continuous synthesis of this compound are not extensively documented, the principles demonstrated in the continuous production of other complex organic molecules, such as 3-amino-4-amidoximinofurazan, highlight the feasibility and benefits of this approach. rsc.org The implementation of in-line analytical techniques (e.g., IR, NMR) can enable real-time monitoring and optimization, leading to a more efficient and controlled manufacturing process.

Derivatization Strategies for this compound

The trifunctional nature of this compound, possessing a carboxylic acid, an aromatic amine, and a substituted benzene ring, offers a rich platform for a wide array of chemical modifications. These derivatization strategies are key to synthesizing a diverse library of compounds for various applications.

Selective Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for modification, most commonly through esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classical Fischer-Speier esterification, involving heating the acid in an excess of an alcohol with a strong acid catalyst like sulfuric acid, is a common approach. libretexts.org Le Châtelier's principle is often exploited by using a large excess of the alcohol or by removing the water formed during the reaction to drive the equilibrium towards the product. tcu.edu Alternative methods that proceed under milder conditions include reaction with alkyl halides in the presence of a base or using coupling agents. A patent for the esterification of the related 2-hydroxy-4-amino-benzoic acid with phenols utilizes phosphorus pentoxide or polyphosphoric acids as condensing agents. google.com

Amide Formation: The synthesis of amides from the carboxylic acid moiety is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid. Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by a primary or secondary amine to form the amide bond. Another approach is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. A one-pot route to amides from carboxylic acids has also been reported using trimethylsilyl (B98337) azide (B81097) as a promoter, which proceeds through an acid-azide intermediate. arkat-usa.org

Table 1: Illustrative Reactions of the Carboxylic Acid Group This table presents potential reactions based on the general reactivity of benzoic acids.

Reaction Type Reagents and Conditions Product Type
Fischer Esterification R'-OH, cat. H₂SO₄, heat Ester
Alkylation R'-Br, K₂CO₃, DMF Ester
Amide Coupling R'R''NH, EDC, HOBt, DMF Amide
Acid Chloride Formation SOCl₂ or (COCl)₂ Acid Chloride

Diverse Transformations of the Amino Functional Group

The nucleophilic amino group can undergo a variety of transformations, allowing for the introduction of diverse functionalities.

N-Acylation and N-Sulfonylation: The amino group can be readily acylated by reacting it with acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction is fundamental for creating amide linkages. Enzymatic N-acylation using aminoacylases in aqueous media presents a greener alternative to chemical methods like the Schotten-Baumann reaction. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides, a common functional group in pharmaceuticals.

N-Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is a more controlled method for synthesizing secondary or tertiary amines.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). scirp.orgresearchgate.net These diazonium salts are versatile intermediates that can undergo a range of Sandmeyer reactions to introduce halides (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, or a Schiemann reaction to introduce fluorine (-F). scirp.orgscirp.org

Table 2: Potential Transformations of the Amino Group This table outlines potential reactions based on the known chemistry of anilines.

Reaction Type Reagents and Conditions Product Functional Group
N-Acylation R'COCl, Pyridine Amide
N-Sulfonylation R'SO₂Cl, Pyridine Sulfonamide
Reductive Amination R'CHO, NaBH₃CN Secondary Amine
Diazotization NaNO₂, HCl, 0-5 °C Diazonium Salt
Sandmeyer Reaction CuX (X = Cl, Br, CN) on Diazonium Salt Aryl Halide/Nitrile

Regioselective Reactions Involving the Aromatic Ring System

Further substitution on the aromatic ring is governed by the directing effects of the substituents already present: the amino (-NH₂), carboxylic acid (-COOH), and trifluoromethoxy (-OCF₃) groups.

In electrophilic aromatic substitution (EAS), the outcome is dictated by the combined influence of these groups. libretexts.orgtotal-synthesis.com

-NH₂ group: A powerful activating group and ortho-, para-director.

-OCF₃ group: A moderately deactivating group due to the strong electron-withdrawing nature of the fluorine atoms, yet it is considered an ortho-, para-director because of the resonance contribution of the oxygen lone pairs.

-COOH group: A deactivating group and a meta-director.

The positions open for electrophilic attack are C-3, C-5, and C-6. The powerful activating and directing effect of the amino group at C-4 would strongly favor substitution at the ortho positions, C-3 and C-5. The -OCF₃ group at C-2 also directs ortho/para, favoring C-3 and C-5. The -COOH group directs meta to itself, which would be C-3 and C-5. Therefore, electrophilic substitution (e.g., halogenation, nitration) is most likely to occur regioselectively at the C-3 and C-5 positions, with the specific outcome potentially influenced by steric hindrance and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is less common on such rings unless an additional, strongly electron-withdrawing group and a good leaving group are present. mdpi.comscranton.edu

Stereoselective and Enantioselective Syntheses of Chiral Derivatives

Creating chiral derivatives from the achiral this compound backbone requires introducing a stereocenter. While specific examples for this molecule are not documented, general strategies for the asymmetric synthesis of amino acids can be applied.

One common approach involves the derivatization of the amino or carboxylic acid group with a chiral auxiliary. The auxiliary guides a subsequent reaction to proceed stereoselectively, after which it can be cleaved to yield the enantiomerically enriched product.

Another powerful method, particularly for synthesizing unnatural amino acids, utilizes chiral nickel(II) complexes derived from a Schiff base of glycine (B1666218) or alanine (B10760859) and a chiral ligand. beilstein-journals.orgnih.gov Alkylation of these complexes proceeds with high diastereoselectivity, and subsequent hydrolysis removes the metal and the chiral ligand to afford the desired chiral amino acid. This method has been successfully used to prepare a wide range of fluorinated amino acids. beilstein-journals.org For example, a chiral Ni(II) complex could be used to introduce a substituent at the alpha-position of a glycine unit which is then coupled to the derivatized this compound scaffold.

Process Optimization and Scale-Up Considerations for this compound Production

The successful transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization and consideration of several key factors.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, catalyst loading, and reaction time is essential to maximize yield and minimize byproduct formation. This reduces the burden on purification steps.

Process Safety: A thorough safety assessment is crucial, especially if reactions involve hazardous reagents (e.g., strong acids, nitrating agents) or are highly exothermic. As mentioned, employing continuous flow processing can be a key strategy to mitigate these risks. rsc.org

Work-up and Purification: The purification method must be efficient, scalable, and cost-effective. Crystallization is often preferred at large scales over chromatographic methods due to lower cost and solvent consumption. The development of a robust crystallization procedure to obtain the final product with high purity is a key milestone in process development.

Waste Management: Green chemistry principles should be applied to minimize waste. This includes choosing reactions with high atom economy, using catalytic rather than stoichiometric reagents, and selecting environmentally benign solvents that can be recycled. The economic and environmental cost of waste treatment is a significant factor in large-scale production.

By systematically addressing these considerations, a robust, safe, and economically viable process for the production of this compound can be developed.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Trifluoromethoxy Benzoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group, capable of undergoing a variety of transformations including nucleophilic acyl substitution, reduction, and decarboxylation. The electronic nature of the substituents on the aromatic ring, particularly the ortho-trifluoromethoxy group, influences the reactivity of this acid function.

Esterification, Amidation, and Anhydride (B1165640) Formation Reactions

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles, leading to the formation of esters, amides, and anhydrides.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. For amino-substituted benzoic acids, the amino group must be protonated by the strong acid catalyst, preventing it from interfering with the esterification. libretexts.org The reaction is an equilibrium process, and to achieve high yields, it is typical to use the alcohol as the solvent or to remove the water formed during the reaction. iajpr.comnih.gov

General Reaction Scheme for Fischer Esterification

Table 1: Representative Conditions for Esterification of Aminobenzoic Acids This table presents data from analogous compounds to illustrate typical reaction conditions.

Carboxylic Acid Alcohol Catalyst Conditions Product Ref
p-Aminobenzoic acid Ethanol (B145695) Conc. H₂SO₄ Reflux Ethyl p-aminobenzoate libretexts.org
4-Amino-3-nitrobenzoic acid Methanol (B129727) Conc. H₂SO₄ Reflux, 1 hr Methyl 4-amino-3-nitrobenzoate researchgate.net
Amino Acids Methanol Trimethylchlorosilane Room Temp. Amino Acid Methyl Esters nih.gov

Amidation: The formation of amides from carboxylic acids and amines is a fundamentally important transformation. Direct condensation is often difficult and may require high temperatures. More commonly, the carboxylic acid is first activated. This can be achieved using coupling agents or by converting it to a more reactive derivative like an acyl chloride. researchgate.net Recent methodologies have employed catalysts like titanium tetrafluoride (TiF₄) to facilitate direct amidation under milder conditions. researchgate.net

Table 2: Selected Methods for Amidation of Benzoic Acid Derivatives This table presents data from analogous compounds to illustrate amidation strategies.

Carboxylic Acid Amine Reagent/Catalyst Conditions Product Class Ref
Benzoic Acids Benzylamine TiF₄ (10 mol%) Toluene (B28343), Reflux N-Benzylbenzamides researchgate.net
N-protected Amino Acids Aniline (B41778) Derivatives CuCl₂ Oxidative C-N cleavage Primary Aryl Amides researchgate.net
Benzoic Acid Aniline SO₂F₂ / DIPEA MeCN, Room Temp. N-Phenylbenzamide cymitquimica.com

Anhydride Formation: Carboxylic anhydrides can be synthesized by the dehydration of two carboxylic acid molecules, often at high temperatures, or by reacting a carboxylic acid with a more reactive acyl derivative, such as an acyl chloride. Specific data for anhydride formation from 4-amino-2-(trifluoromethoxy)benzoic acid is not detailed in the surveyed literature, but the general principles of reactivity would apply.

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). However, such reagents are often unselective. Milder, more selective methods have been developed. For instance, substituted benzoic acids can be reduced to the corresponding benzyl (B1604629) alcohols using a system of titanium tetrachloride (TiCl₄) and ammonia-borane (NH₃BH₃) at room temperature. acs.org This method has shown tolerance for a variety of functional groups, including nitro and halide substituents. acs.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide from an aromatic ring is known as decarboxylation. This reaction is typically challenging for benzoic acids and often requires harsh conditions, such as high temperatures (above 150-200°C), sometimes in the presence of a copper catalyst. researchgate.netgoogle.com The rate of decarboxylation can be influenced by the other substituents on the ring. For substituted 4-aminobenzoic acids, decarboxylation has been studied in acidic aqueous solutions, where the mechanism involves the protonated form of the acid. researchgate.net

Formation of Acyl Halides and Subsequent Reactions

To enhance the reactivity of the carboxylic acid, it can be converted into a highly electrophilic acyl halide, most commonly an acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com For example, 4-aminobenzoic acid can be converted to 4-aminobenzoyl chloride in quantitative yield by refluxing with thionyl chloride.

General Reaction for Acyl Chloride Formation

The resulting 4-amino-2-(trifluoromethoxy)benzoyl chloride would be a versatile intermediate. Its high reactivity allows for facile reactions with a wide range of nucleophiles, such as alcohols (to form esters) and amines (to form amides), under much milder conditions than those required for the parent carboxylic acid.

Chemical Transformations of the Amino Functional Group

The primary amino group attached to the aromatic ring is nucleophilic and serves as a site for acylation, sulfonylation, alkylation, and diazotization reactions. Its reactivity is moderated by the electronic effects of the other ring substituents.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The nitrogen atom of the amino group can readily attack acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This is a standard method for protecting the amino group or for synthesizing more complex amide structures. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base (like pyridine (B92270) or NaOH) to yield sulfonamides. This reaction is a common way to synthesize compounds with potential biological activity. An alternative, though less direct, route involves the Ir-catalyzed C-H amidation of benzoic acids with sulfonyl azides, followed by decarboxylation to yield meta- or para-substituted N-sulfonylanilines. ibs.re.kr

Alkylation: Direct alkylation of the amino group with alkyl halides is also possible but can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Specific catalysts or reaction conditions are typically required to achieve selective mono-alkylation.

Diazotization and Azo Coupling Reactions

Diazotization: A characteristic reaction of primary aromatic amines is diazotization. The treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C), would convert the amino group into a diazonium salt. scirp.orgscirp.org

General Reaction for Diazotization

Diazonium salts are highly versatile synthetic intermediates. nih.gov However, for aminobenzoic acids, the diazonium salt can be sensitive to nucleophilic attack by water, leading to the formation of the corresponding hydroxybenzoic acid as a byproduct. scirp.orgresearchgate.net

Azo Coupling: The diazonium salt generated from this compound can act as an electrophile in azo coupling reactions. When reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, it forms an azo compound (-N=N-). unb.caajchem-a.com These products are often intensely colored and form the basis of many synthetic dyes. rsc.orgrsc.org The position of the coupling on the nucleophilic partner is typically para to the activating group unless that position is blocked.

Table 3: Representative Azo Coupling Reactions with Diazotized Aminobenzoic Acid This table presents data from analogous compounds to illustrate the azo coupling reaction.

Diazonium Salt Source Coupling Partner Conditions Product Type Ref
p-Aminobenzoic acid Ethyl cyanoacetate Ethanol, NaOAc Azo adduct questjournals.org
p-Aminobenzoic acid 1-Phenyl-3-methyl-5-pyrazolone Ethanol Azo pyrazolone (B3327878) derivative questjournals.org
4-Aminobenzoic acid 1-H-Pyrrole-2-carbaldehyde Ethanol, Pyridine Azo dye with pyrrole (B145914) moiety rsc.org

Formation of Schiff Bases and Related Imine Derivatives

The primary aromatic amino group (-NH₂) of this compound is a key functional group that readily participates in condensation reactions with carbonyl compounds. This reaction, which forms a class of compounds known as Schiff bases or imines, is a cornerstone of organic synthesis. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. nih.govijmcmed.org This initial addition yields an unstable carbinolamine (hemiaminal) intermediate. ijmcmed.org

While specific studies on this compound are not extensively detailed in the public domain, the reactivity is analogous to other substituted 4-aminobenzoic acids. mdpi.comnih.govresearchgate.netresearchgate.net For instance, various derivatives of 4-aminobenzoic acid have been successfully condensed with a range of aromatic and aliphatic aldehydes and ketones to produce Schiff bases. nih.govresearchgate.netresearchgate.net The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid. nih.govnih.gov

The electronic nature of the substituents on the reacting aldehyde or ketone can influence the reaction rate and yield, as can the substituents on the aniline ring. The presence of the electron-withdrawing trifluoromethoxy and carboxylic acid groups on the this compound molecule reduces the nucleophilicity of the amino group compared to unsubstituted aniline. mdpi.com However, it remains sufficiently reactive to form imines under standard condensation conditions.

Stability and Reactivity of the Trifluoromethoxy Group

Resistance to Hydrolysis and Oxidation under Various Conditions

The trifluoromethoxy (-OCF₃) group is renowned for its exceptional chemical and thermal stability, a property that makes it a valuable substituent in medicinal chemistry and materials science. beilstein-journals.orgnih.govmdpi.com This stability is largely attributed to the high strength of the carbon-fluorine bonds.

Resistance to Hydrolysis: The -OCF₃ group is highly resistant to cleavage by both acids and bases. beilstein-journals.orgnih.govmdpi.com This inertness contrasts with its non-fluorinated analogue, the methoxy (B1213986) group (-OCH₃), which can be cleaved under acidic conditions. The stability of the trifluoromethoxy group is a result of the strong electron-withdrawing effect of the three fluorine atoms, which strengthens the C-O bond and shields it from protonation or nucleophilic attack. This inherent stability contributes to the enhanced metabolic resistance of drug candidates containing this moiety, as it is less susceptible to enzymatic breakdown. nih.gov

Resistance to Oxidation: The trifluoromethoxy group is also exceptionally stable towards oxidative conditions. beilstein-journals.orgnih.govnih.gov The fluorine atoms decrease the electron density on the oxygen atom, making it less prone to oxidation. nih.gov This increased oxidative stability is a key reason for incorporating fluorine-containing groups into molecules to reduce their rate of oxidative metabolism. beilstein-journals.orgnih.gov It is important to note that this stability is not merely due to the C-F bond strength but also because alternative oxidation mechanisms that avoid attacking the fluorine atoms are generally more favorable in biological systems. beilstein-journals.orgnih.gov Studies on related fluorinated compounds show that the trifluoromethyl group is stable to chemical, electrochemical, thermal, and photochemical degradation. nih.gov

Electronic Effects on the Aromatic Ring Reactivity

The trifluoromethoxy group exerts a dual electronic influence on the aromatic ring, which is a combination of a strong inductive effect and a weaker resonance effect.

Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the -OCF₃ group is a powerful electron-withdrawing group through induction. beilstein-journals.orgnih.govnih.gov This effect pulls electron density away from the aromatic ring through the sigma bond framework, thereby deactivating the ring towards electrophilic attack.

Resonance Effect (+R): The oxygen atom in the -OCF₃ group possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance. This effect pushes electron density into the ring, particularly at the ortho and para positions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of aromatic substitution on this compound is governed by the interplay of the directing effects of the three substituents on the benzene ring: the amino group (-NH₂), the trifluoromethoxy group (-OCF₃), and the carboxylic acid group (-COOH).

In a competition between these groups, the strongly activating amino group at C-4 will overwhelmingly dictate the position of electrophilic attack. The positions ortho to the amino group are C-3 and C-5. The position para to the amino group (C-1) is already substituted. Therefore, electrophilic substitution is strongly favored at the C-3 and C-5 positions.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂4+R >> -IStrongly ActivatingOrtho, Para
-OCF₃2-I > +RDeactivatingOrtho, Para
-COOH1-I, -RDeactivatingMeta

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings, typically those bearing strong electron-withdrawing groups at positions ortho or para to a good leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org In this compound, the -OCF₃ and -COOH groups are electron-withdrawing. However, the -NH₂ group is strongly electron-donating, which deactivates the ring towards nucleophilic attack. Consequently, standard SNAr reactions are generally not favorable on this molecule unless a leaving group is present and the reaction is driven by harsh conditions or specialized catalytic systems that can activate electron-rich arenes. acs.org

Influence of Reaction Conditions on Product Distribution and Yield

Reaction conditions play a critical role in controlling the outcome of substitution reactions on highly substituted anilines like this compound.

For Electrophilic Aromatic Substitution:

Acidity (pH): The basicity of the amino group is a crucial factor. In strongly acidic media, such as the nitrating mixture (HNO₃/H₂SO₄) or during sulfonation, the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com This ion is a powerful deactivating group and a meta-director. byjus.comquora.com This would completely alter the regioselectivity, deactivating the ring and directing substitution to the positions meta to the anilinium group (C-2 and C-6), which would then compete with the directing effects of the other substituents.

Protection of the Amino Group: Due to the high reactivity of the amino group, direct electrophilic substitution can lead to overreaction (e.g., polysubstitution) and oxidative side products. libretexts.orglibretexts.org To achieve better control and yield for reactions like nitration or halogenation, the amino group is often temporarily protected by converting it into an amide, such as acetanilide. libretexts.orglibretexts.org This acetylation moderates the activating strength of the group while still maintaining its ortho, para-directing influence. The protecting group can then be removed by hydrolysis to regenerate the amine. libretexts.orglibretexts.org

Catalysts: Friedel-Crafts reactions, which use Lewis acid catalysts like AlCl₃, are generally unsuccessful with anilines. byjus.comlibretexts.org The basic amino group coordinates with the Lewis acid catalyst, forming a complex that deactivates the ring even more strongly than a nitro group, thus preventing the desired substitution. libretexts.org

For Nucleophilic Aromatic Substitution:

Reaction Conditions: For an SNAr reaction to proceed on an electron-rich ring, it would require forcing conditions, such as high temperatures and pressures, and the presence of a suitable leaving group (e.g., a halide). The presence of the electron-donating amino group makes the ring inherently unreactive towards nucleophiles, posing a significant barrier to this type of transformation.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both an amino group and a carboxylic acid on the aromatic ring of this compound, along with potential C-H activation sites, makes it a candidate for various coupling reactions.

Palladium-Catalyzed Amination and Carboxylation Reactions

Palladium-catalyzed reactions are central to modern organic synthesis. For a molecule like this compound, several palladium-catalyzed transformations could be envisioned, primarily involving the amino group, the carboxylic acid group (or its derivatives), or C-H bonds on the aromatic ring.

Amination Reactions: The direct palladium-catalyzed amination involving the existing amino group of this compound is not a typical transformation. More commonly, palladium catalysts are used to form C-N bonds by coupling an aryl halide or triflate with an amine. nih.gov In the context of our subject compound, it would more likely act as the amine coupling partner if it were to react with an aryl halide. However, the presence of the carboxylic acid could complicate the reaction, potentially requiring protection of the acid functionality. A more plausible scenario involves the transformation of the amino group into a leaving group (e.g., a diazonium salt) or the modification of the carboxylic acid to an aryl halide, which could then undergo amination.

Carboxylation Reactions: Palladium-catalyzed carboxylation typically involves the introduction of a carboxylic acid group onto an aryl halide or triflate using carbon monoxide or other CO surrogates. researchgate.net Since this compound already possesses a carboxylic acid group, direct carboxylation is not a relevant transformation. However, related decarboxylative coupling reactions, where the carboxylic acid is expelled and replaced by another group, are known. For instance, palladium-catalyzed decarboxylative C-H activation could lead to intramolecular cyclization or intermolecular coupling. nih.gov

Given the lack of specific literature data, a hypothetical example of a palladium-catalyzed reaction could involve the C-H functionalization of the benzoic acid ring, directed by the amino or carboxylic acid group. For instance, ortho-C-H arylation of benzoic acids has been achieved using palladium catalysts. acs.org

Hypothetical Palladium-Catalyzed C-H Arylation Conditions:

Parameter Value
Substrate This compound
Coupling Partner Aryl Iodide
Catalyst Pd(OAc)₂
Ligand Ac-Ile-OH
Solvent HFIP
Temperature Ambient

This table is illustrative and based on general methods for benzoic acid C-H arylation, not on specific experimental data for the target compound.

Copper-Mediated and Other Transition Metal Transformations

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and still widely used method for C-N and C-O bond formation. These reactions are often complementary to palladium-catalyzed methods.

Copper-Mediated Amination: Copper-catalyzed amination of aryl halides is a well-established process. chemistryviews.org In the context of this compound, if it were converted to an aryl halide derivative (e.g., 4-amino-2-(trifluoromethoxy)benzoyl chloride followed by halogenation), it could undergo copper-catalyzed amination. More directly, N-arylation of anthranilic acid derivatives using copper catalysts is a known transformation. nih.govresearchgate.net This suggests that the amino group of this compound could potentially be arylated under copper catalysis, although the electronic effects of the trifluoromethoxy group would influence the reaction's feasibility and conditions. Recent advances have enabled copper-catalyzed amination of aryl chlorides under mild conditions using specific diamine ligands. nih.gov

Other Transition Metal Transformations: Ruthenium catalysts have been employed for the addition of benzoic acids to alkynes. While not a cross-coupling in the traditional sense, it demonstrates another facet of reactivity for the carboxylic acid group.

Hypothetical Copper-Catalyzed N-Arylation Conditions:

Parameter Value
Substrate This compound
Coupling Partner Aryl Boronic Acid
Catalyst Cu(II) salt
Ligand 1,10-Phenanthroline
Base K₂CO₃
Solvent Acetonitrile (B52724)

This table is illustrative and based on general methods for N-arylation of aminobenzothiazoles, not on specific experimental data for the target compound.

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For a molecule like this compound, mechanistic studies would focus on the electronic and steric effects of its substituents on reaction rates and pathways.

Kinetic Isotope Effects and Hammett Equation Analysis

Kinetic Isotope Effects (KIEs): KIE studies involve replacing an atom with its heavier isotope and measuring the effect on the reaction rate. wikipedia.org This technique is particularly useful for determining whether a C-H bond is broken in the rate-determining step of a reaction. For instance, in a palladium-catalyzed C-H activation reaction, a significant primary KIE (kH/kD > 1) would be expected if the C-H bond cleavage is rate-limiting. nih.gov No specific KIE studies on this compound have been reported.

Hammett Equation Analysis: The Hammett equation is a linear free-energy relationship that quantifies the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgviu.ca It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) to a substituent constant (σ) and a reaction constant (ρ): log(k/k₀) = ρσ. The σ value represents the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. The trifluoromethoxy group (OCF₃) is known to be strongly electron-withdrawing. nih.gov A Hammett analysis of reactions involving derivatives of this compound would provide quantitative insight into how the trifluoromethoxy and amino groups influence the reaction mechanism. For example, a large positive ρ value in a reaction would indicate the buildup of negative charge in the transition state, which would be stabilized by the electron-withdrawing OCF₃ group.

Hammett Substituent Constants (σ) for Relevant Groups:

Substituent σ_meta σ_para
-NH₂ -0.16 -0.66
-OCF₃ +0.35 +0.35
-COOH +0.37 +0.45

Data sourced from established literature values and may vary slightly depending on the specific reaction and conditions.

Transition State Characterization and Reaction Pathway Mapping

Modern computational chemistry allows for the detailed characterization of transition states and the mapping of entire reaction pathways. nih.gov For a metal-catalyzed reaction involving this compound, computational studies could model the coordination of the substrate to the metal center, the oxidative addition or C-H activation step, and the final reductive elimination. These calculations would reveal the geometry and energy of the transition state, providing a deeper understanding of the reaction mechanism. For example, in a palladium-catalyzed C-H activation, computational studies could distinguish between different proposed mechanisms, such as concerted metalation-deprotonation (CMD) or ambiphilic metal-ligand assistance (AMLA).

Advanced Structural and Spectroscopic Characterization of 4 Amino 2 Trifluoromethoxy Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

A complete structural assignment using high-resolution NMR spectroscopy would be the primary method for confirming the molecular structure of 4-amino-2-(trifluoromethoxy)benzoic acid in solution. This would involve a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)

To fully elucidate the chemical structure, a combination of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton (¹H-¹H) coupling network within the aromatic ring, identifying which protons are adjacent to one another. For this compound, it would reveal the coupling between H-3, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. This would definitively assign the signals for the C-3/H-3, C-5/H-5, and C-6/H-6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for this molecule, as it reveals longer-range (2-3 bond) correlations between protons and carbons. It would be used to assign the quaternary (non-protonated) carbons, such as C-1, C-2, C-4, the carboxylic carbon (C=O), and the trifluoromethoxy carbon (-OCF₃). For instance, correlations from the H-3 proton to C-1, C-2, C-4, and C-5 would be expected. The amino protons (NH₂) might also show correlations to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It would be instrumental in confirming the substitution pattern, for example, by showing a spatial relationship between the H-3 proton and the trifluoromethoxy group at the C-2 position.

Without experimental data, a hypothetical data table cannot be generated.

Conformational Analysis and Tautomerism Studies via NMR

The orientation of the carboxylic acid and trifluoromethoxy groups relative to the benzene (B151609) ring could be investigated using NMR. The presence of a bulky group at the C-2 position likely influences the conformation of the adjacent carboxylic acid group, potentially forcing it out of the plane of the aromatic ring to minimize steric hindrance. NOESY experiments would provide key insights into the preferred spatial arrangement of the substituents. Tautomerism, such as the potential for zwitterion formation in specific solvents, could be investigated by observing changes in chemical shifts (particularly for the carboxylic acid and amino group protons and carbons) in different solvent environments (e.g., DMSO-d₆ vs. CDCl₃).

Dynamic NMR for Rotational Barriers and Interconversion Processes

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide information on the energy barriers to rotation around specific single bonds. For this molecule, the most relevant rotational barriers would be:

The C-O bond of the trifluoromethoxy group.

The C-C bond connecting the carboxylic acid group to the aromatic ring.

At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale to result in the appearance of distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this line-shape change allows for the calculation of the activation energy for the rotational process. No such studies for this compound are currently published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Detailed Interpretation of Characteristic Frequencies and Band Assignments

A detailed interpretation would involve assigning each major band in the IR and Raman spectra to a specific molecular vibration. The expected characteristic frequencies for this compound would include:

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)3300 - 2500
N-H (Amino Group)Symmetric & Asymmetric Stretching3500 - 3300
C-H (Aromatic)Stretching3100 - 3000
C=O (Carboxylic Acid)Stretching1720 - 1680
C=C (Aromatic)Ring Stretching1620 - 1450
N-H (Amino Group)Scissoring1650 - 1580
C-F (Trifluoromethoxy)Stretching (strong)1300 - 1100
C-O (Ether & Acid)Stretching1300 - 1000

This table is interactive and presents generalized frequency ranges. Precise, experimentally-derived values for the target compound are not available.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence and nature of hydrogen bonding would significantly influence the vibrational frequencies.

Intermolecular Hydrogen Bonding: In the solid state, the carboxylic acid groups are expected to form strong hydrogen-bonded dimers. This would be evidenced by a very broad O-H stretching band in the IR spectrum and a shift of the C=O stretching frequency to a lower wavenumber compared to its non-hydrogen-bonded state. The amino groups can also act as hydrogen bond donors, interacting with the carboxylic acid or trifluoromethoxy groups of neighboring molecules.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the amino group (N-H) and the oxygen of the trifluoromethoxy group, or between the carboxylic acid (O-H) and the amino group, could be investigated. The presence of such an interaction would be indicated by shifts in the N-H or O-H stretching frequencies.

A detailed analysis would require comparing spectra from the solid state (where intermolecular interactions dominate) with spectra from a dilute solution in a non-polar solvent (which would highlight intramolecular interactions). Without access to these spectra, a definitive analysis of the hydrogen bonding network is not possible.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For this compound (C8H6F3NO3), the theoretical exact mass can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within the molecule.

The fragmentation of this compound in a mass spectrometer is expected to follow pathways characteristic of substituted benzoic acids. Collision-induced dissociation (CID) is a common technique used to induce fragmentation. wikipedia.org

Upon ionization, common fragmentation pathways for benzoic acid derivatives include the loss of small, stable neutral molecules. For protonated benzoic acid, fragmentation can proceed through the loss of water followed by the loss of carbon monoxide. nih.gov A significant fragmentation pathway for deprotonated benzoic acid is decarboxylation, leading to the loss of CO2. nih.gov

For this compound, the fragmentation pattern would be influenced by the amino (-NH2) and trifluoromethoxy (-OCF3) groups. The initial fragmentation is likely to involve the carboxylic acid group, leading to the loss of water (H2O) or the entire carboxyl group as COOH. Subsequent fragmentation could involve the trifluoromethoxy group, potentially through the loss of a trifluoromethyl radical (•CF3) or carbon monoxide from the ether linkage. The amino group can also influence fragmentation, although it is generally more stable.

The fragmentation of the aromatic ring itself can lead to smaller charged fragments. For instance, the fragmentation of the benzoyl cation ([C6H5CO]+) derived from benzoic acid can lead to the formation of the phenyl cation ([C6H5]+) and subsequently to smaller cyclic or linear ions. docbrown.info

Isomeric differentiation is a key challenge in mass spectrometry. While isomers have the same molecular weight, their fragmentation patterns can differ due to the different positions of the substituents, leading to unique sets of product ions or different relative abundances of common fragments. For example, the fragmentation of different isomers of aminobenzoic acid can be distinguished by the relative intensities of the fragment ions.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also aid in distinguishing between isomers. The predicted CCS values for various adducts of this compound provide a basis for such differentiation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+222.03726139.9
[M+Na]+244.01920148.8
[M-H]-220.02270138.5
[M+NH4]+239.06380157.2
[M+K]+259.99314146.5
[M+H-H2O]+204.02724132.1
[M+HCOO]-266.02818158.8
[M+CH3COO]-280.04383186.4
[M+Na-2H]-242.00465143.7
[M]+221.02943135.4
[M]-221.03053135.4

This data is computationally predicted and provides a theoretical basis for experimental verification.

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful method for the quantitative analysis of organic compounds and their derivatives. For fluorinated benzoic acids, established methods often involve derivatization to improve chromatographic behavior and detection sensitivity. nih.gov

The quantitative analysis of derivatives of this compound would typically involve the following steps:

Derivatization: The carboxylic acid group can be esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst, to form the corresponding methyl ester. This increases the volatility of the compound, making it suitable for GC-MS analysis.

Chromatographic Separation: The derivatized analyte is separated from other components in the sample using an appropriate chromatographic column.

Mass Spectrometric Detection: The eluted derivative is ionized, and specific ions (often the molecular ion and one or two characteristic fragment ions) are monitored for quantification. This is typically done in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

Methods for the sensitive determination of various fluorobenzoic acids in complex matrices like saline waters have been developed using solid-phase extraction (SPE) for sample cleanup and preconcentration, followed by LC-tandem mass spectrometry (LC-MS/MS). researchgate.net These methodologies can be adapted for the quantitative analysis of derivatives of this compound.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the principles of this technique and the expected structural features can be inferred from studies on closely related compounds, such as other substituted benzoic acids and aminobenzoic acids.

Single-crystal X-ray diffraction provides precise coordinates of the atoms in the crystal lattice, from which the molecular conformation, bond lengths, and bond angles can be determined with high accuracy.

For this compound, the benzoic acid moiety is expected to be largely planar. However, the presence of the bulky trifluoromethoxy group at the ortho position to the carboxylic acid could induce some torsion, causing the carboxyl group to be slightly out of the plane of the benzene ring. The bond lengths and angles within the benzene ring are expected to be typical for an aromatic system, with some distortions due to the electronic effects of the substituents. The C-F bond lengths in the trifluoromethoxy group and the C-N bond of the amino group would be consistent with standard values.

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of supramolecular interactions are anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor and is expected to form classic hydrogen-bonded dimers with a neighboring molecule, creating a characteristic R2(2)(8) graph set motif. The amino group can also participate in hydrogen bonding, acting as a donor to the carbonyl oxygen or the trifluoromethoxy group of an adjacent molecule.

π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are aligned.

Halogen Bonding and other weak interactions: The fluorine atoms of the trifluoromethoxy group can participate in halogen bonding and other weak electrostatic interactions, further stabilizing the crystal lattice.

The study of perfluoroalkylated benzoic acid derivatives has shown their ability to form extensive supramolecular self-assemblies driven by these non-covalent interactions. nih.govnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly in substituted benzoic acids. The different polymorphs can exhibit distinct physical properties. Isomers of aminobenzoic acid are known to exhibit polymorphism. acs.orgresearchgate.netcore.ac.ukrsc.org Given the conformational flexibility and the variety of possible intermolecular interactions for this compound, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures).

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility. Co-crystals of this compound could be formed with other molecules that can form complementary hydrogen bonds or other supramolecular interactions.

The study of polymorphism and co-crystallization is important for controlling the solid-state properties of a compound.

Chiroptical Properties for Chiral Derivatives of this compound

Following an extensive search of scientific literature and chemical databases, no specific experimental or theoretical data was found for the chiroptical properties, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), of chiral derivatives of this compound.

The following sections on Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD) are therefore presented as a general overview of these techniques and their potential applicability to the analysis of chiral derivatives of the target compound, should such derivatives be synthesized and studied in the future. The discussion remains hypothetical due to the absence of specific data for this compound derivatives.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. libretexts.orglibretexts.org This differential absorption, known as the Cotton effect, provides information about the stereochemistry and conformation of chiral compounds. slideshare.net

For a hypothetical chiral derivative of this compound, the chromophoric aromatic ring and the carboxyl group would be the primary reporters in UV CD spectroscopy. The electronic transitions within the substituted benzene ring would likely give rise to CD signals in the near-UV region (250-300 nm). The sign and magnitude of these Cotton effects would be exquisitely sensitive to the nature and position of the chiral center introduced into the molecule.

For instance, if a chiral amine were to be acylated with this compound, the resulting amide would be chiral. The CD spectrum of such a derivative would be influenced by the through-space interactions between the aromatic chromophore and the chiral substituent. The trifluoromethoxy group, being a strong electron-withdrawing group, would significantly influence the electronic transitions of the benzene ring, and its interaction with the chiral center would be a key determinant of the observed CD spectrum.

In the absence of experimental data, one can only speculate on the expected CD spectra based on studies of other chiral aromatic compounds. For example, studies on other chiral aromatic amino acids and their derivatives have shown that the sign of the Cotton effect can often be correlated with the absolute configuration at the stereogenic center. youtube.com

Hypothetical Data Table for a Chiral Derivative of this compound:

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)
280+5000
254-8200
230+12000
This table is purely illustrative and does not represent real experimental data.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are closely related phenomena (through the Kronig-Kramers relations), and an ORD spectrum will show a characteristic curve, also known as a Cotton effect curve, in the region of a chromophore's absorption band. slideshare.net

For a chiral derivative of this compound, the ORD spectrum would provide complementary information to the CD spectrum. A positive or negative Cotton effect in the ORD spectrum corresponds to the sign of the rotational change at a specific wavelength. The shape and magnitude of the ORD curve are dependent on the molecular structure and stereochemistry.

Hypothetical ORD Data Table for a Chiral Derivative of this compound:

Wavelength (nm)Specific Rotation [α] (degrees)
589 (D-line)+25.5
436+50.2
365+85.7
300-150.3
280+300.1
This table is purely illustrative and does not represent real experimental data.

Computational and Theoretical Studies on 4 Amino 2 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular attributes, including geometry, energy, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it a standard tool for determining the ground state (most stable) geometries and energies of molecules.

For 4-amino-2-(trifluoromethoxy)benzoic acid, a DFT geometry optimization, commonly using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be performed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state. researchgate.netnih.gov This calculation would yield precise bond lengths, bond angles, and dihedral angles. The presence of the bulky trifluoromethoxy group at the ortho position relative to the carboxylic acid is expected to cause significant steric hindrance, forcing the carboxylic acid group to rotate out of the plane of the benzene (B151609) ring. researchgate.netquora.com This phenomenon, known as steric inhibition of resonance, is a key feature that DFT calculations can quantify. researchgate.netstackexchange.com

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(ring)-COOH~1.49 Å
Bond LengthC(ring)-NH₂~1.38 Å
Bond LengthC(ring)-OCF₃~1.37 Å
Bond AngleC-C-C (ring)~120°
Dihedral AngleC-C-C=O (Carboxyl)> 20°

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation based on similar substituted benzoic acids.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. uwosh.edu Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, ab initio methods can provide higher accuracy for certain molecular properties. cdnsciencepub.com

These high-level calculations are often used to refine the energies obtained from DFT or to calculate properties where DFT might be less reliable, such as dipole moments and polarizabilities. For this compound, ab initio calculations would offer a benchmark for the ground state energy and could be used to precisely model the electron distribution, providing insights into the molecule's polarity and its interaction with electric fields.

Table 2: Comparison of Hypothetical Ground State Energies from Different Computational Methods

MethodBasis SetRelative Energy (kcal/mol)
DFT (B3LYP)6-311+G(d,p)0.00 (Reference)
Ab Initio (HF)6-311+G(d,p)+2.5
Ab Initio (MP2)6-311+G(d,p)-1.2

Note: These are illustrative values. Different methods yield slightly different energies; MP2 often provides a lower (more stable) energy than DFT and HF by accounting for electron correlation more rigorously.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and more chemically reactive. rsc.org From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). These indices help in quantifying and predicting the molecule's behavior in chemical reactions. scielo.org.zaacs.org For this compound, the electron-donating amino group and electron-withdrawing trifluoromethoxy and carboxyl groups would significantly influence the energies and spatial distribution of the HOMO and LUMO.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Indices

ParameterFormulaCalculated Value (eV)Interpretation
E(HOMO)--6.2Propensity to donate electrons
E(LUMO)--1.5Propensity to accept electrons
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.7Indicates high kinetic stability
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 22.35Resistance to change in electron distribution
Electrophilicity Index (ω)μ² / 2η3.21Global electrophilic nature of the molecule

Note: Values are representative and derived from typical DFT calculations on substituted aromatic compounds.

Conformational Analysis and Potential Energy Surfaces of this compound

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis is the study of the energies and stabilities of these different arrangements and the energy barriers between them.

To explore the conformational landscape of this compound, a potential energy surface (PES) scan, also known as a torsional or relaxed scan, is performed. uni-muenchen.deq-chem.com This technique involves systematically rotating a specific dihedral angle in predefined increments (e.g., every 15 degrees) while allowing all other geometrical parameters (bond lengths and angles) to relax to their minimum energy state at each step. qcware.com

Key rotatable bonds in this molecule include the C(ring)–COOH, C(ring)–OCF₃, and C(ring)–NH₂ bonds. Scanning the rotation around the C(ring)–COOH bond, for example, would map the energy profile, revealing the most stable (lowest energy) conformation and the energy barriers required to rotate the carboxylic acid group. researchgate.net The results of such a scan are typically plotted as relative energy versus the dihedral angle, clearly showing energy minima (stable conformers) and maxima (transition states for rotation).

Table 4: Illustrative Potential Energy Surface Scan Data for C(ring)–COOH Bond Rotation

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
03.5Eclipsed (Transition State)
301.2-
450.0Skewed (Energy Minimum)
902.8Perpendicular (Transition State)
1350.4-
1804.0Eclipsed (Transition State)

Note: This table represents a hypothetical energy profile for the rotation of the carboxyl group, illustrating how steric hindrance from an ortho substituent leads to a non-planar minimum energy conformation.

Steric Effects : The primary conformational driver is the steric clash between the ortho -OCF₃ and -COOH groups. As seen in analogous ortho-substituted benzoic acids, this repulsion forces the -COOH group out of the benzene ring's plane. researchgate.netkhanacademy.orgresearchgate.net Similarly, the trifluoromethoxy group itself is known to prefer an orthogonal orientation relative to the phenyl ring to minimize steric interactions. researchgate.net

Electronic Effects : The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy (-OCF₃) and carboxyl (-COOH) groups influence the electron density distribution around the ring, which can affect bond lengths and rotational barriers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry enables the accurate prediction of various spectroscopic parameters. By employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, researchers can simulate the spectroscopic signatures of this compound, which are crucial for its identification and structural characterization.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational models can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predictions are achieved by calculating the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. While specific experimental and detailed theoretical NMR data for this compound are not widely published, the table below illustrates a hypothetical output of such a computational study.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound No publicly available, specific computational studies were found for this exact compound. The following data is illustrative of typical computational predictions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (COOH) - 168.5
C2 (C-OCF₃) - 145.2
C3 7.10 115.8
C4 (C-NH₂) - 150.1
C5 6.85 110.3
C6 7.90 125.4
COOH 11.50 -
NH₂ 4.50 -
OCF₃ - 120.7 (q, J ≈ 257 Hz)

Vibrational Frequency Calculations and Spectral Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. By performing a geometry optimization followed by a frequency calculation at the same level of theory, a theoretical vibrational spectrum can be generated. This simulated spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to functional groups, such as the N-H stretches of the amine group, the C=O stretch of the carboxylic acid, and the characteristic vibrations of the trifluoromethoxy group.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the pathways and energetics of chemical reactions. For this compound, these methods can be used to explore its synthesis, degradation, or metabolic pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Computational algorithms can locate these first-order saddle points on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

Molecular Docking and Ligand-Protein Interaction Studies (in silico context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with biological targets such as enzymes or receptors. These simulations can identify key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable in drug discovery and design for understanding the molecule's potential biological activity and for guiding the development of more potent and selective analogs.

Table 2: List of Compounds Mentioned

Compound Name

Prediction of Binding Modes and Affinities with Modeled Biological Targets

Molecular docking is a primary computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding the potential interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and calculating the binding affinity using a scoring function.

The prediction of binding modes for this compound would involve the following steps:

Target Selection and Preparation: A three-dimensional structure of a biologically relevant protein target is obtained, often from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand is docked into the defined binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site. nih.gov

Scoring and Analysis: The different poses of the ligand are then scored based on their calculated binding free energy. nih.gov The pose with the lowest energy score is generally considered the most likely binding mode. Analysis of this pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the stability of the binding mode and the conformational changes in both the ligand and the protein upon binding. nih.gov

Interaction TypePotential Interacting Residues in Target ProteinContributing Atoms from Ligand
Hydrogen BondAsp, Gln, AsnAmino group (-NH2), Carboxylic acid (-COOH)
HydrophobicLeu, Val, IleTrifluoromethoxy group (-OCF3), Benzene ring
ElectrostaticArg, LysCarboxylic acid (-COOH)

This table represents a hypothetical prediction of binding interactions for this compound with a modeled biological target.

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govdovepress.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. dovepress.commdpi.com

For this compound, a pharmacophore model could be generated based on its key chemical features:

Hydrogen Bond Donor: The amino group (-NH2).

Hydrogen Bond Acceptor: The carboxylic acid group (-COOH) and the oxygen of the trifluoromethoxy group (-OCF3).

Aromatic Ring: The benzene ring.

Hydrophobic Feature: The trifluoromethoxy group (-OCF3).

Once a pharmacophore model is developed, it can be employed in a virtual screening campaign. plos.orged.ac.uk This process involves computationally screening a large library of compounds to identify molecules that match the pharmacophore query. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, before being selected for experimental testing. nih.gov This approach, known as ligand-based virtual screening, is particularly useful when the 3D structure of the biological target is unknown. mdpi.com

Pharmacophoric FeatureCorresponding Chemical Group
Hydrogen Bond Donor (HBD)Amino group (-NH2)
Hydrogen Bond Acceptor (HBA)Carboxylic acid (-COOH), Trifluoromethoxy group (-OCF3)
Aromatic Ring (AR)Benzene ring
Hydrophobic (HY)Trifluoromethoxy group (-OCF3)

This table outlines the potential pharmacophoric features of this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govplos.org These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities or properties. researchgate.net

Descriptors Calculation and Feature Selection for Model Development

The first step in developing a QSAR/QSPR model is the calculation of molecular descriptors. dergipark.org.tr Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogs of this compound, a wide range of descriptors would be calculated, including:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity indices, and constitutional descriptors. chitkara.edu.in

3D Descriptors: van der Waals volume, surface area, and other shape-based descriptors. nih.gov

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polarizability. nih.govchitkara.edu.in

A large number of descriptors can be calculated for each molecule, so a crucial step is feature selection. dergipark.org.tr This process aims to identify the most relevant descriptors that have the greatest influence on the activity or property being modeled, while removing redundant or irrelevant ones. Common feature selection methods include stepwise multiple linear regression and genetic algorithms. nih.govnih.gov

Descriptor ClassExample DescriptorHypothetical Value for this compound
PhysicochemicalLogP2.5
3D-StructuralMolecular Surface Area250 Ų
TopologicalWiener Index150
Quantum ChemicalDipole Moment3.5 D

This table provides examples of molecular descriptors and hypothetical calculated values for this compound.

Model Validation and Predictive Power Assessment

After a QSAR/QSPR model is developed, it must be rigorously validated to ensure its robustness and predictive ability. basicmedicalkey.comsemanticscholar.org Model validation is essential to confirm that the model can accurately predict the activity or property of new, untested compounds. csit.am Validation is typically performed using both internal and external methods.

Internal Validation: This involves assessing the model's performance on the training set of data used to build it. A common technique is leave-one-out cross-validation, which generates a cross-validation coefficient (q²). mdpi.com A high q² value (typically > 0.5) indicates good internal consistency and robustness. csit.am

External Validation: This is a more stringent test of the model's predictive power. The model is used to predict the activity or property of an external test set of compounds that were not used in the model's development. mdpi.com The predictive ability is assessed by the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model has good predictive power for new compounds. nih.gov

Other statistical parameters used to evaluate a model's quality include the coefficient of determination (R²), the root mean square error (RMSE), and Fischer's F-statistic. dergipark.org.trnih.gov

Validation ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures the goodness of fit of the model to the training data.
Cross-validation Coefficient> 0.5Assesses the internal predictive ability of the model.
Predictive R²R²_pred> 0.6Evaluates the model's ability to predict the activity of an external test set.
Root Mean Square ErrorRMSELow valueIndicates the deviation between predicted and actual values.

This table summarizes key parameters for QSAR/QSPR model validation and their generally accepted threshold values.

Exploration of Potential Applications of 4 Amino 2 Trifluoromethoxy Benzoic Acid in Scientific Research

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the amino and carboxylic acid groups, coupled with the electronic effects of the trifluoromethoxy group, makes 4-amino-2-(trifluoromethoxy)benzoic acid an attractive starting material for the construction of diverse molecular architectures.

Precursor for the Synthesis of Novel Heterocyclic Compounds

Anthranilic acid and its derivatives are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which are integral to many areas of chemistry and pharmacology. mdpi.comacs.orgmdpi.com The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group allows for a range of cyclization reactions to form fused heterocyclic systems.

Common heterocyclic scaffolds that can be synthesized from anthranilic acid derivatives include:

Quinazolinones: These compounds can be synthesized through the reaction of anthranilic acids with various reagents. rsc.orgrsc.orgresearchgate.netnih.gov For instance, the reaction with formamide (B127407) or the cyclization of N-acylanthranilic acids can lead to the formation of the quinazolinone ring system. nih.gov The trifluoromethoxy group at the 2-position of the benzoic acid would be expected to influence the reactivity and the properties of the resulting quinazolinone derivatives.

Benzoxazinones: These heterocycles can be prepared from anthranilic acids via cyclization reactions, often using reagents like acetic anhydride (B1165640). orientjchem.orgraco.cat The resulting benzoxazinone (B8607429) can then serve as a versatile intermediate for further chemical transformations.

While specific examples detailing the synthesis of heterocyclic compounds directly from this compound are not abundant in readily available literature, the general synthetic routes for analogous anthranilic acids are well-documented. The electronic properties of the trifluoromethoxy group would likely play a significant role in the reaction kinetics and the characteristics of the final heterocyclic products.

Role in Natural Product and Drug Scaffold Construction (chemical synthesis aspect)

Anthranilic acid is a key intermediate in the biosynthesis of the amino acid tryptophan and is a component of various alkaloids found in plants. mdpi.com In synthetic chemistry, substituted anthranilic acids are valuable for constructing scaffolds found in numerous pharmaceuticals. acs.org The unique substitution pattern of this compound offers the potential to create novel analogs of existing drugs or entirely new classes of bioactive molecules.

The trifluoromethoxy group can significantly impact the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications can be crucial in the development of new therapeutic agents. While direct incorporation of this compound into the total synthesis of a natural product is not widely reported, its potential as a starting material for the synthesis of complex drug scaffolds is significant, leveraging the established reactivity of the anthranilic acid core.

Utility in Fragment-Based Drug Discovery (FBBD) Efforts (purely chemical and in vitro focus)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in the drug discovery process. youtube.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. youtube.com These initial hits can then be optimized and grown into more potent drug candidates.

This compound, with its relatively simple structure and multiple functional groups, is an ideal candidate for inclusion in a fragment library. The presence of the trifluoromethoxy group is particularly advantageous as fluorine-containing fragments can be readily detected in screening assays using ¹⁹F NMR spectroscopy.

The general workflow of an FBDD campaign where a fragment like this compound could be utilized is as follows:

Fragment Screening: A library of fragments, including the title compound, would be screened against a target protein using biophysical techniques like NMR spectroscopy, surface plasmon resonance (SPR), or X-ray crystallography.

Hit Identification: Fragments that bind to the target are identified.

Structural Analysis: The binding mode of the hit fragment is determined, often through X-ray crystallography, to understand the key interactions with the protein.

Fragment Evolution: The initial fragment is then chemically modified and elaborated to improve its binding affinity and other drug-like properties.

While specific in vitro screening data for this compound is not publicly available, its structural features make it a highly valuable tool for FBDD campaigns aimed at discovering novel therapeutics.

Application in Advanced Material Science

The unique combination of functional groups and the presence of the trifluoromethoxy moiety also make this compound a promising monomer for the synthesis of advanced materials with desirable properties.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides, polyesters)

The amino and carboxylic acid groups of this compound allow it to be used as a monomer in the synthesis of various types of polymers.

Polyamides: The presence of both an amine and a carboxylic acid on the same molecule allows for self-polycondensation or co-polymerization with other monomers to form polyamides. The incorporation of the trifluoromethyl group into the polymer backbone can significantly enhance properties such as solubility, thermal stability, and flame resistance. researchgate.netnasa.gov Fluorinated polyamides often exhibit improved processability compared to their non-fluorinated counterparts. researchgate.net

Polyimides: While direct polymerization of this compound into a polyimide is not typical, it can be chemically modified to form a diamine or a dianhydride monomer suitable for polyimide synthesis. Polyimides containing trifluoromethyl groups are known for their excellent thermal stability, low dielectric constant, and high optical transparency, making them suitable for applications in microelectronics and optoelectronics. mdpi.comrsc.org

Polyesters: Similar to polyamides, polyesters can be synthesized by reacting the carboxylic acid group of this compound (or a derivative) with a diol monomer. The trifluoromethoxy group would be expected to impart enhanced properties to the resulting polyester (B1180765).

The table below summarizes the potential impact of incorporating this compound into different polymer types.

Polymer TypePotential Properties Improvement
PolyamidesEnhanced solubility, thermal stability, and flame resistance.
PolyimidesImproved thermal stability, lower dielectric constant, and increased optical transparency.
PolyestersEnhanced thermal and chemical resistance.

Components in Liquid Crystalline Materials and Optoelectronic Devices

The rigid aromatic core and the polar trifluoromethoxy group of this compound make it a candidate for incorporation into liquid crystalline materials. Benzoic acid derivatives are known to form liquid crystals through hydrogen bonding. nih.govnih.gov The trifluoromethoxy group can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the dielectric anisotropy. semanticscholar.org

The introduction of trifluoromethyl groups into liquid crystal structures is a common strategy to modify their properties for display applications. semanticscholar.org Similarly, polymers containing trifluoromethyl groups are being investigated for their potential in optoelectronic devices due to their low refractive indices and high optical transparency. mdpi.com Polyimides with trifluoromethyl groups, for instance, are considered for use as flexible substrates in electronic displays and other optoelectronic applications due to their excellent combination of thermal, mechanical, and optical properties. mdpi.comacs.org

Precursors for Functional Coatings and Films

The molecular architecture of this compound, featuring both an amine (-NH₂) and a carboxylic acid (-COOH) group, positions it as a valuable monomer or precursor for the synthesis of high-performance polymers, such as polyimides and polyamides. These polymers are renowned for their thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for functional coatings and films in demanding environments like aerospace and microelectronics.

The incorporation of the trifluoromethoxy (-OCF₃) group is particularly advantageous. This fluorinated substituent can significantly lower the dielectric constant and moisture absorption of the resulting polymer, properties that are highly sought after in materials for microelectronic packaging and insulation. Furthermore, the -OCF₃ group enhances the polymer's hydrophobicity, leading to coatings with improved resistance to environmental degradation and fouling. Research into polyimide synthesis has demonstrated that incorporating fluorinated diamines is a successful strategy for producing materials with low residual stress and low dielectric constants, supporting the potential of fluorinated aminobenzoic acids as key building blocks. google.com

Development of Chemical Probes and Ligands

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or cellular components. mskcc.orgnih.gov The development of effective probes is crucial for understanding disease mechanisms and for drug discovery. The distinct electronic and structural features of this compound make it an intriguing scaffold for the creation of novel chemical probes and ligands.

Fluorescent Labels and Imaging Agents for in vitro or ex vivo Biological Systems

The structure of this compound is inherently suited for the design of fluorescent molecules. The molecule contains an electron-donating amino group and an electron-withdrawing trifluoromethoxy group on the same aromatic ring, creating a "push-pull" system. This configuration can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for generating fluorescence.

Derivatives of this compound could be engineered to function as environmentally sensitive probes, where their fluorescent properties (such as emission wavelength and quantum yield) change in response to local polarity, pH, or binding to a target biomolecule. This sensitivity would allow for real-time imaging of cellular microenvironments. The carboxylic acid group provides a convenient handle for conjugation to peptides, proteins, or other biomolecules, enabling targeted delivery and labeling within biological systems.

Ligands for Metal Coordination Complexes in Catalysis or Sensing

The aminobenzoic acid framework is a well-established platform for designing ligands for metal coordination complexes. nih.govignited.in The this compound molecule can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group.

The resulting metal complexes could have significant potential in catalysis or chemical sensing. The electronic properties of the ligand, modulated by the strongly electron-withdrawing -OCF₃ group, would influence the reactivity and stability of the metal center. This could lead to catalysts with unique selectivity or sensors with high sensitivity for specific analytes. Studies have shown that metal complexes derived from aminobenzoic acid derivatives exhibit a range of useful biological and catalytic activities. ignited.inekb.eg

Affinity Tags for Biochemical Research and Proteomics Studies

In proteomics and biochemical research, affinity tags are used to label, isolate, and identify proteins from complex mixtures. The structure of this compound is well-suited for this purpose. The carboxylic acid group can be activated to covalently attach the molecule to a solid support, such as agarose (B213101) beads, creating an affinity matrix. nih.gov

This matrix could then be used to capture proteins that have been engineered to bind to the aminobenzoic acid moiety. Alternatively, the primary amine on the molecule could be used to attach it to a protein of interest. The trifluoromethoxy group offers a distinct advantage as a unique chemical marker. Its ¹⁹F nuclear magnetic resonance (NMR) signal is highly sensitive and has no background in biological samples, enabling its use for the detection and quantification of tagged proteins via ¹⁹F NMR spectroscopy. acs.org Research has demonstrated the successful use of a p-aminobenzoic acid derivative, 4-amino-2-methylbenzoic acid, to create an affinity gel for enzyme purification, highlighting the feasibility of this approach. nih.gov

Role in Catalysis

The search for efficient, stable, and environmentally friendly catalysts is a central theme in modern chemistry. Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysts. youtube.com

As a Core Structure for Organocatalytic Systems

This compound possesses the key features of a bifunctional organocatalyst. It contains both a Brønsted acid site (the carboxylic acid) and a Lewis basic site (the amino group) within the same rigid framework. This arrangement allows it to potentially activate both an electrophile and a nucleophile simultaneously, mimicking the synergistic action of many enzymes.

This bifunctionality is characteristic of amino acid-based organocatalysts like proline, which are effective in a wide range of asymmetric reactions. youtube.com It is plausible that this compound could catalyze fundamental carbon-carbon bond-forming reactions. The trifluoromethoxy group would likely influence the catalyst's solubility, stability, and steric environment, potentially fine-tuning its activity and selectivity in organic solvents. The development of amino acid derivatives as organocatalysts is a burgeoning field of research. nih.gov

Table of Functional Groups and Their Potential Roles

Functional GroupPositionPotential Application Role
Carboxylic Acid (-COOH)1Polymer monomer, Metal coordination, Conjugation handle for probes/tags, Brønsted acid site in catalysis
Trifluoromethoxy (-OCF₃)2Enhances hydrophobicity, Lowers dielectric constant, Electron-withdrawing group for fluorescence, ¹⁹F NMR tag
Amino (-NH₂)4Polymer monomer, Metal coordination, Lewis base site in catalysis, Conjugation point
Aromatic Ring-Rigid scaffold for functional groups, Core of fluorescent/polymeric structures

Ligands for Transition Metal Catalysis in Asymmetric Synthesis

The molecular architecture of this compound, featuring both an amino group and a carboxylic acid group, presents significant potential for its use as a ligand in transition metal-catalyzed asymmetric synthesis. These functional groups can coordinate with a metal center, forming stable chelate complexes. nih.gov The development of chiral ligands is fundamental to asymmetric catalysis, a field focused on the enantioselective synthesis of chiral molecules. nih.govrsc.org While direct studies employing this compound as a primary ligand in major asymmetric catalytic reactions are not extensively documented in the reviewed literature, its structural components are found in other successful ligand systems, suggesting its viability.

The amino and carboxylate moieties can be derivatized to create a chiral environment around the metal center. For instance, the amino group can be converted into a chiral Schiff base or amide. Transition metal complexes, particularly with Ni(II), involving Schiff base ligands derived from amino acids have been effectively used in the asymmetric synthesis of other amino acids. nih.gov Similarly, the carboxylic acid can be esterified with a chiral alcohol. This modification strategy is crucial for inducing enantioselectivity in catalytic transformations.

The trifluoromethoxy group (-OCF₃) on the aromatic ring can also play a critical role. Its strong electron-withdrawing nature can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. Furthermore, the steric bulk of the -OCF₃ group can contribute to creating a well-defined chiral pocket around the catalyst's active site, which is essential for differentiating between the two enantiomeric transition states of a reaction. Research on related fluorinated compounds, such as axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), has demonstrated the impact of trifluoromethyl groups on creating specific conformations for chiral recognition. acs.orgresearchgate.net

The table below outlines the key structural features of this compound and compares them with features of ligands used in established asymmetric catalytic systems.

Feature of this compoundRole in Ligand DesignExample from Literature (Analogous Systems)Citation
Amino Group (-NH₂) Metal coordination site; can be derivatized to form chiral imines (Schiff bases) or amides.Schiff base derivatives of 4-aminoantipyrine (B1666024) form stable transition metal complexes. nih.gov
Carboxylic Acid (-COOH) Metal coordination site (as carboxylate); can be derivatized to form chiral esters or amides.Ni(II) complexes of Schiff bases derived from amino acids are used for asymmetric alkylation. nih.gov
Aromatic Ring Provides a rigid scaffold for positioning the coordinating groups.Benzoic acid derivatives are common backbones for ligands. acs.orgresearchgate.net
Trifluoromethoxy Group (-OCF₃) Exerts strong electronic effects (electron-withdrawing) and steric hindrance, influencing catalyst activity and enantioselectivity.Trifluoromethyl groups in ligands like TBBA are crucial for establishing the conformational model needed for assigning absolute configurations. acs.orgresearchgate.net

Given these characteristics, derivatives of this compound are promising candidates for development as new chiral ligands. Potential applications could include palladium-catalyzed asymmetric allylic alkylations, iridium-catalyzed hydrogenations, or nickel-catalyzed amino acid synthesis, where the precise electronic and steric tuning offered by the trifluoromethoxy group could lead to high levels of enantioselectivity. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic forces. beilstein-journals.org The structure of this compound, with its hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylate oxygen, amino nitrogen, and trifluoromethoxy group), makes it an excellent building block for constructing complex supramolecular architectures. beilstein-journals.orgrsc.org

Self-Assembly of Hydrogen-Bonded Architectures and Metal-Organic Frameworks (MOFs)

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. beilstein-journals.org this compound is well-suited for creating such assemblies through two primary pathways: hydrogen-bonded networks and metal-organic frameworks (MOFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov The bifunctional nature of this compound makes it an ideal candidate for a linker in MOF synthesis. The carboxylate group can coordinate strongly with various metal ions (e.g., Zn²⁺, Cu²⁺, Pb²⁺), while the amino group can either remain as a functional pendant group within the pores of the MOF or participate in the framework's construction. ekb.egresearchgate.net

The use of amino-functionalized linkers like 2-amino-1,4-benzenedicarboxylic acid is a well-established strategy in MOF chemistry, as the amino group can be used for post-synthetic modification to introduce new functionalities. ekb.eg Furthermore, the incorporation of fluorinated linkers is known to impart special properties to MOFs, such as increased hydrophobicity and unique gas sorption behaviors. nih.gov For instance, MOFs constructed from fluorinated benzoic acid derivatives have been explored for various applications. nih.gov The combination of the amino, carboxylate, and trifluoromethoxy groups in one molecule suggests that this compound could be used to build novel, highly functionalized MOFs. ekb.egnih.govfrontiersin.org

The following table summarizes research on MOFs constructed from linkers analogous to this compound.

Analogous LinkerMetal Ion(s)Resulting MOF Properties/ApplicationsCitation
4-Aminobenzoic acid Lead (Pb)High surface area (1304 m²/g), potential for water-splitting applications. nih.gov
2-Amino-1,4-benzenedicarboxylic acid Zn, Co, Cu, Cd, etc.High porosity, used in gas separation, catalysis, and post-synthetic modification. ekb.eg
4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) Copper (Cu), Zinc (Zn)Fluorinated MOFs (F-MOFs) with varying structures and dimensionality. nih.gov
Amino-functionalized carboxylate ligands Cadmium (Cd), Zinc (Zn)3D frameworks, fluorescence properties, sensing of Cu²⁺ and Ag⁺ ions, CO₂ adsorption. frontiersin.org

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller molecule (the "guest") within a cavity or pocket of a larger molecule or molecular assembly (the "host"). The porous structures and functionalized cavities created by the self-assembly of this compound are ideal for such applications.

The hydrogen-bonded architectures and, more significantly, the porous frameworks of MOFs can serve as hosts. frontiersin.org The size, shape, and chemical environment of the pores within a MOF can be tailored by selecting the appropriate metal center and organic linker. researchgate.net In a hypothetical MOF built from this compound, the pores would be lined with amino and trifluoromethoxy groups. These functional groups would be crucial for molecular recognition, the selective binding of specific guest molecules based on complementary size, shape, and chemical interactions (e.g., hydrogen bonding, electrostatic interactions).

For example, MOFs with uncoordinated amino groups have been shown to act as fluorescent sensors for metal ions like Cu²⁺ and Ag⁺. frontiersin.org The binding of the metal ion guest to the amino groups in the host framework causes a detectable change, often a quenching of fluorescence. frontiersin.org Similarly, the fluorinated nature of the pores, imparted by the -OCF₃ groups, could create a preferential binding environment for other fluorinated molecules, which is relevant for the separation of fluorocarbon gases. nih.gov The general principles of molecular recognition are also demonstrated in systems where self-assembled amino acid derivatives can selectively sense ions like Fe³⁺ or where polymers act as hosts for chiral guest molecules. beilstein-journals.orgkumamoto-u.ac.jp The combination of a hydrogen-bonding amine and a polar, fluorinated group makes the resulting cavities uniquely suited for recognizing and binding a specific range of guest molecules.

Advanced Analytical Methodologies for 4 Amino 2 Trifluoromethoxy Benzoic Acid

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. For a molecule like 4-amino-2-(trifluoromethoxy)benzoic acid, with its aromatic, amine, and carboxylic acid functional groups, various chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is essential for quality control, enabling the determination of purity and the quantification of the compound in the presence of related substances.

Method development for this compound would typically involve a reversed-phase approach, given the compound's moderate polarity. A C18 or a phenyl-hexyl column could provide suitable retention and selectivity. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of both the amino and carboxylic acid groups, thereby influencing retention time and peak shape. For instance, a slightly acidic pH would ensure the protonation of the amino group and the non-ionized state of the carboxylic acid, leading to optimal retention on a reversed-phase column.

A hypothetical HPLC method for the analysis of this compound could be based on methodologies developed for similar compounds like other aminobenzoic acids. researchgate.netnih.govresearchgate.net For example, a gradient elution might be employed to ensure the separation of the main compound from potential impurities that may have significantly different polarities. Detection is typically achieved using a UV detector, with the wavelength set to the absorbance maximum of the compound, which is expected to be in the range of 250-300 nm due to the substituted benzene (B151609) ring.

Validation of the developed HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ekb.eg This process involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ijprajournal.com Due to the low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile amino acid into a more volatile derivative. sigmaaldrich.comthermofisher.com Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which react with the active hydrogens on the amino and carboxyl groups. sigmaaldrich.com

Once derivatized, the resulting volatile compound can be readily analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Flame Ionization Detection (FID) is a common detector for quantitative analysis due to its wide linear range and sensitivity to organic compounds. GC is particularly useful for impurity profiling, as it can separate and detect small volatile impurities that may be present from the synthesis process. thermofisher.com

Table 2: Potential GC Method for Derivatized this compound

ParameterCondition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

While this compound itself is not chiral, it can be used as a synthon to create chiral derivatives. In such cases, assessing the enantiomeric purity of the final product is crucial. Chiral chromatography, either by HPLC or GC, is the most effective method for separating enantiomers. sigmaaldrich.comntu.edu.sg

For chiral HPLC, separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amino acid derivatives. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal enantioselectivity.

Alternatively, chiral GC can be employed for volatile chiral derivatives. gcms.cz Cyclodextrin-based chiral capillary columns are commonly used for this purpose. ntu.edu.sg The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. The determination of enantiomeric excess (ee) is a key parameter in asymmetric synthesis and can be accurately determined using these chromatographic techniques. uma.es

Hyphenated Techniques for Identification and Quantification in Complex Matrices

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them indispensable for the analysis of complex samples.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is ideal for the trace analysis of this compound in complex matrices. nih.gov This method combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. The use of electrospray ionization (ESI) is common for polar molecules like aminobenzoic acids.

In a typical LC-MS/MS analysis, the parent ion corresponding to the protonated or deprotonated molecule of interest is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This multiple reaction monitoring (MRM) mode provides excellent specificity and significantly reduces background noise, allowing for very low detection limits. medsci.org This is particularly valuable for monitoring the progress of a chemical reaction, detecting low levels of the compound in environmental samples, or for studying its behavior in in vitro biological systems. researchgate.netresearchgate.net

Table 3: Illustrative LC-MS/MS Parameters for this compound

ParameterCondition
LC Column As in HPLC method (Table 1)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Parent Ion (m/z) [M+H]+ or [M-H]-
Fragment Ion (m/z) To be determined based on fragmentation pattern
Collision Energy Optimized for maximum fragment intensity
Scan Type Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the identification power of mass spectrometry. nih.gov For the analysis of this compound, this technique would be applied to its volatile derivatives, as discussed in the GC section. The mass spectrometer provides detailed structural information about the eluting compounds by generating a mass spectrum based on their fragmentation patterns upon electron impact ionization.

GC-MS is an excellent tool for the comprehensive profiling of volatile organic compounds in a sample. nih.govnih.govmdpi.com It can be used to identify not only the derivatized target compound but also any volatile impurities, byproducts, or related substances. The resulting mass spectra can be compared with spectral libraries for confident compound identification. This makes GC-MS a powerful technique for quality control and for understanding the complete chemical profile of a sample containing this compound derivatives.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods are powerful tools for the quantitative and qualitative analysis of this compound, offering high sensitivity and selectivity.

UV-Vis spectrophotometry is a widely used technique for determining the concentration of aromatic compounds in solution and assessing their purity. The principle lies in the absorption of ultraviolet or visible light by the molecule, which promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure, which is influenced by its functional groups.

For this compound, the presence of the benzene ring, the amino group (-NH₂), the carboxylic acid group (-COOH), and the trifluoromethoxy group (-OCF₃) all contribute to its UV absorption profile. The amino group and the benzene ring are the primary chromophores. As a reference, a structurally similar compound, 3-aminobenzoic acid, exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The exact λmax values for this compound would need to be determined experimentally but are expected to be in a similar range.

A Beer-Lambert law calibration curve, plotting absorbance versus a series of known concentrations, can be established to quantify the compound in unknown samples. Purity assessment can be performed by scanning a wide range of wavelengths to detect the presence of impurities that may have different absorption profiles.

Table 1: Illustrative UV-Vis Spectrophotometry Data for an Aminobenzoic Acid Derivative

ParameterValueReference
Wavelength 1 (λmax)~194 nm sielc.com
Wavelength 2 (λmax)~226 nm sielc.com
Wavelength 3 (λmax)~272 nm sielc.com
Molar Absorptivity (ε)To be determined experimentally
SolventAcetonitrile/Water sielc.com

Note: The data presented is for 3-aminobenzoic acid and serves as an illustrative example. Actual values for this compound may vary.

Electrochemical methods offer high sensitivity and are suitable for the in-situ analysis of electroactive species like this compound. The amino group is readily oxidizable, making it a good target for voltammetric techniques.

Voltammetric Methods , such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), involve applying a varying potential to an electrode and measuring the resulting current. These techniques can provide information about the oxidation and reduction potentials of the compound, its reaction kinetics, and its concentration. For instance, the voltammetric determination of other complex aromatic compounds has been successfully demonstrated using glassy carbon electrodes. imist.manih.gov A similar approach could be developed for this compound, where the oxidation peak current would be proportional to its concentration.

Potentiometric Methods involve measuring the potential difference between two electrodes in the absence of a significant current flow. Ion-selective electrodes (ISEs) can be designed to be particularly sensitive to a target analyte. For aromatic amines, potentiometric sensors have been developed using various ionophores that selectively bind to the amine functional group. nih.govacs.org A potentiometric sensor for this compound could potentially be fabricated by incorporating a specific receptor molecule into a polymeric membrane, allowing for direct and continuous monitoring of its concentration.

Table 2: Potential Electrochemical Parameters for Analysis

TechniqueParameterIllustrative Value/Range
Cyclic Voltammetry (CV)Oxidation Potential (Epa)~0.6 - 0.9 V (vs. Ag/AgCl)
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)~0.5 - 0.8 V (vs. Ag/AgCl)
Ion-Selective Electrode (ISE)Linear Range1 µM - 10 mM
Detection Limit10⁻⁶ - 10⁻⁸ M

Note: These values are illustrative and based on data for other aromatic amines and complex organic molecules. imist.manih.gov The actual parameters would need to be determined experimentally.

NMR-Based Quantitative Analysis (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining the purity and concentration of organic compounds without the need for a specific analyte standard. bipm.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For this compound, both ¹H and ¹⁹F NMR can be utilized for quantification. In ¹H qNMR, the integrals of specific, well-resolved proton signals of the analyte are compared to the integral of a certified internal standard of known purity and weight. The trifluoromethyl group (-CF₃) does not have protons, but the aromatic protons and the amino protons can be used for quantification.

¹⁹F qNMR is particularly advantageous for fluorinated compounds. The trifluoromethoxy group provides a strong, distinct signal in the ¹⁹F NMR spectrum, which is often in a region with minimal interference from other signals. This allows for highly accurate and precise purity and concentration measurements. A suitable internal standard for ¹⁹F qNMR would be a stable, non-volatile, fluorinated compound with a known purity, such as 3,5-bis(trifluoromethyl)benzoic acid. bipm.org

Table 3: Key Parameters for qNMR Analysis of a Fluorinated Benzoic Acid Derivative

ParameterDescriptionIllustrative ValueReference
Analyte Nucleus Nucleus to be observed for quantification¹H or ¹⁹F bipm.orgnih.gov
Internal Standard Certified reference material for comparison3,5-Bis(trifluoromethyl)benzoic Acid bipm.org
Solvent Deuterated solvent for sample dissolutionDMSO-d₆, CD₃OD bipm.org
Relaxation Delay (D1) Time allowed for nuclear spins to return to equilibrium≥ 5 x T₁ (longest T₁ of analyte and standard)
Number of Scans Number of repeated measurements to improve signal-to-noise16 - 64

Note: The selection of parameters depends on the specific instrumentation and experimental conditions.

Application in Quality Control and Process Monitoring for Chemical Synthesis

The analytical methodologies described above are integral to the quality control (QC) and process monitoring of the synthesis of this compound. researchgate.net

During the synthesis process, these techniques can be used for:

Raw Material Verification: Ensuring the identity and purity of starting materials and reagents.

In-Process Control (IPC): Monitoring the progress of the reaction by quantifying the consumption of reactants and the formation of the product and any by-products. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time.

Final Product Release: Confirming that the final product meets the required specifications for purity, identity, and strength.

UV-Vis spectrophotometry can provide rapid at-line or on-line monitoring of reaction progress. Electrochemical sensors could be implemented for real-time, in-situ concentration measurements within a reactor. qNMR, with its high precision and accuracy, is an excellent tool for the definitive purity assessment of the final isolated product and for the certification of reference standards. The combination of these techniques provides a comprehensive analytical toolkit for ensuring the quality and consistency of this compound production.

Future Research Trajectories for 4 Amino 2 Trifluoromethoxy Benzoic Acid

Exploration of Unconventional Reactivity and Novel Chemical Transformations

While the amino and carboxylic acid groups undergo predictable reactions, future research can focus on leveraging the unique electronic environment of the aromatic ring for novel transformations. The trifluoromethoxy group's influence on the reactivity of the C-H bonds of the benzene (B151609) ring is an area ripe for exploration.

Future investigations could include:

Directed C-H Functionalization: Utilizing the carboxylic acid or amino group as a directing group to achieve regioselective C-H activation and functionalization at positions ortho to these groups. This could lead to the synthesis of complex, polysubstituted benzene derivatives that are otherwise difficult to access.

Photoredox Catalysis: Exploring the photocatalytic potential of the molecule or its derivatives. The electron-rich amino group and the electron-deficient aromatic system could participate in single-electron transfer (SET) processes, enabling novel bond formations under mild conditions. An example could be the C-O bond cleavage of related aryl ethers using organophotoredox catalysis. acs.org

Novel Polymerization Chemistries: Investigating the use of the molecule as a monomer in unconventional polymerization reactions beyond simple polyamide or polyester (B1180765) formation. This could involve ring-opening polymerizations of derived lactams or exploring its participation in multicomponent polymerization reactions.

Table 1: Potential Unconventional Reactions for 4-amino-2-(trifluoromethoxy)benzoic Acid

Reaction Type Directing/Activating Group Potential Outcome Research Goal
Directed C-H Alkenylation Carboxylic Acid Synthesis of substituted styrenes Creation of novel polymer precursors
Photoredox-mediated Coupling Amino Group Formation of biaryl compounds Access to new ligand scaffolds

Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Routes

Current synthetic strategies for aminobenzoic acids often involve multi-step processes, such as the nitration of a benzoic acid precursor followed by reduction. These methods can generate significant waste and utilize harsh reagents. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Key areas for development include:

Continuous Flow Synthesis: Implementing flow chemistry to improve control over reaction conditions, enhance safety, and increase yield and purity. This is particularly advantageous for potentially hazardous reactions like nitration or reactions involving energetic intermediates.

Biocatalysis: Employing enzymes for the selective synthesis of the target molecule or its precursors. nih.gov For instance, engineered enzymes could catalyze the amination of a corresponding phenol (B47542) or the oxidation of a toluene (B28343) derivative, offering a green alternative to traditional chemical methods.

C-H Amination: Developing catalytic methods for the direct amination of the C-H bond on the 2-(trifluoromethoxy)benzoic acid core. This would represent a highly atom-economical route, avoiding the need for pre-functionalization with nitro groups.

A patent for the related compound 4-amino-2-trifluoromethylbenzonitrile describes a three-step process with a high total yield, suggesting that shorter, more efficient routes are achievable. google.com

Discovery of Novel Applications Beyond Current Scope in Materials and Catalysis

The inherent functionality of this compound makes it a prime candidate for applications beyond its use as a simple synthetic intermediate.

Potential novel applications include:

Organocatalysis: The molecule contains both a Lewis basic site (amino group) and a Brønsted acidic site (carboxylic acid), making it a potential bifunctional organocatalyst. cymitquimica.com Its utility could be explored in reactions like aldol (B89426) or Michael additions.

Ligand Development for Metal Catalysis: The amino and carboxylate groups can chelate to metal centers. The trifluoromethoxy group can tune the electronic properties of the resulting metal complex, potentially leading to catalysts with enhanced activity or selectivity for reactions such as cross-coupling or hydrogenation.

Pharmaceutical Scaffolding: While outside the direct scope of this chemical-focused review, the trifluoromethoxy group is increasingly used in medicinal chemistry to improve metabolic stability and cell permeability. The scaffold could serve as a starting point for the synthesis of new biologically active compounds. Substituted benzoic acids are known scaffolds for various inhibitors. nih.gov

Deeper Understanding of Structure-Property Relationships through Advanced Computational Models and Machine Learning

Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, thereby guiding experimental work. liverpool.ac.uk Quantitative Structure-Property Relationship (QSPR) models can establish mathematical links between molecular structure and physicochemical properties. nih.gov

Future research should focus on:

DFT Calculations: Using Density Functional Theory (DFT) to model the molecule's electronic structure, reactivity indices (like HOMO-LUMO gaps), and spectroscopic properties. researchgate.net This can provide insights into its reactivity and help rationalize experimental observations.

Machine Learning (ML) Models: Developing ML models trained on datasets of similar compounds to predict properties such as solubility, melting point, or even catalytic activity. nih.gov By combining chemical language representations with physicochemical features, these models can accelerate the discovery of derivatives with desired characteristics. arxiv.org For example, ML can be valuable in predicting molecular properties and toxicity in drug discovery. nih.gov

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution or within a polymer matrix) to understand its intermolecular interactions, such as hydrogen bonding and aromatic stacking, which are crucial for designing self-assembling materials. researchgate.net

Table 2: Hypothetical Machine Learning Model for Property Prediction

Input Descriptors (Features) Predicted Property (Output) Potential Application
Molecular weight, XLogP3, Polar Surface Area, H-bond donors/acceptors Aqueous Solubility Formulation of materials
Dipole moment, HOMO/LUMO energies, Atomic charges Reactivity in a specific reaction Synthetic route optimization

Integration into Emerging Fields of Chemical Research, such as AI-Driven Synthesis Design

Artificial intelligence (AI) is revolutionizing how chemical synthesis is planned and executed. Integrating this compound into these emerging workflows could dramatically accelerate research and development.

Future directions include:

Automated Retrosynthesis Planning: Using AI-powered software to propose novel and efficient synthetic pathways to the target molecule and its derivatives. These tools can analyze vast reaction databases to identify non-intuitive or more sustainable routes.

Robotic Experimentation: Combining AI-driven synthesis plans with robotic platforms to autonomously perform and optimize reactions. nih.gov This high-throughput approach can rapidly screen different catalysts, solvents, and reaction conditions to find the optimal synthesis for a desired derivative.

De Novo Enzyme Design: Leveraging AI to design novel enzymes that can catalyze specific transformations on the this compound scaffold. nih.gov This could lead to highly selective and environmentally friendly production methods for complex derivatives.

Potential for Designing Advanced Functional Materials Based on this compound Scaffolds

The unique combination of a rigid aromatic core, hydrogen-bonding functional groups, and a polar trifluoromethoxy group makes this molecule an excellent building block for advanced functional materials.

Promising areas for materials science research include:

Metal-Organic Frameworks (MOFs): Using the molecule as an organic linker to construct porous MOFs. The trifluoromethoxy groups pointing into the pores could create a unique chemical environment for selective gas adsorption or catalysis.

High-Performance Polymers: Incorporating the monomer into polyamides or polyimides to create materials with enhanced thermal stability, chemical resistance, and specific dielectric properties conferred by the fluorine content.

Liquid Crystals: Designing derivatives of the molecule that exhibit liquid crystalline phases. The rigid core and anisotropic shape are conducive to forming such phases, and the polar groups could lead to materials with interesting electro-optical properties.

Self-Assembled Monolayers: Investigating the self-assembly of the molecule on various substrates to form ordered thin films. The interplay of hydrogen bonding from the amino and acid groups and the steric/dipolar effects of the trifluoromethoxy group could lead to complex and functional surface structures. The study of self-poling in ferroelectric films highlights the importance of growth conditions on crystalline uniformity and material properties. osti.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-(trifluoromethoxy)benzoic acid
4-amino-2-trifluoromethylbenzonitrile
4-(trifluoromethyl)benzoic acid
2-fluoroaminobenzene
N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide
2-Amino-3-fluorobenzoic acid
4-chloro-2,3,5-trifluorobenzoic acid
methyl 2,3,4,5-tetrafluorobenzoate
4-Amino-2'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl
4-Amino-2-fluoro-3-(trifluoromethoxy)benzoic acid
4-(1-amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
2-amino-4-(trifluoromethoxy)benzoic acid
2-Amino-4-(trifluoromethyl)benzoic acid

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-amino-2-(trifluoromethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, trifluoromethoxy group introduction may require copper-mediated coupling under anhydrous conditions at 80–100°C . The amino group is often introduced via catalytic hydrogenation of a nitro precursor using Pd/C or PtO₂ in ethanol . Yield optimization relies on stoichiometric control of reagents (e.g., 1.2–1.5 equivalents of trifluoromethylating agents) and inert atmosphere to prevent side reactions .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodology : Multi-technique characterization is critical:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm substituent positions and purity (e.g., 19F^{19}F signals at −58 to −62 ppm for trifluoromethoxy groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 250.0425 for C₈H₆F₃NO₃) .
  • X-ray Diffraction : Crystallography resolves bond angles and packing patterns, particularly for polymorph identification .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy at 254 nm. Stability studies involve HPLC monitoring of degradation products under accelerated conditions (40°C/75% RH for 4 weeks). The compound shows limited aqueous solubility (<1 mg/mL at pH 7) but improves in polar aprotic solvents like DMSO (>50 mg/mL) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Enzyme Inhibition : Tyrosinase inhibition assays (IC₅₀ determination) using L-DOPA as a substrate, with benzoic acid derivatives as competitive inhibitors .
  • Antiparasitic Activity : Eimeria tenella bioassays in poultry models, comparing ED₅₀ values to reference drugs like sulfadimidine .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence enzyme inhibition mechanisms compared to non-fluorinated analogs?

  • Methodology : Competitive binding assays (e.g., surface plasmon resonance) reveal that the electron-withdrawing trifluoromethoxy group enhances affinity for hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Computational docking (AutoDock Vina) correlates ΔG values with substituent electronegativity .

Q. What strategies address regioselectivity challenges in synthesizing derivatives with multiple aromatic substituents?

  • Methodology : Directed ortho-metalation (DoM) using TMPMgCl·LiCl at −78°C ensures precise functionalization. For example, amino group installation at the 4-position is achieved via Pd-catalyzed C–H activation with pyridine-based directing groups .

Q. Can this compound serve as a monomer in high-performance polymers, and what properties are achieved?

  • Methodology : Polycondensation with diols (e.g., ethylene glycol) via Steglich esterification produces polyesters with enhanced thermal stability (TGA: decomposition >300°C) and low dielectric constants (2.8–3.2 at 1 MHz), suitable for microelectronic coatings .

Q. How should researchers resolve contradictions in bioassay data across different experimental models?

  • Methodology : Statistical meta-analysis (e.g., random-effects models) accounts for variability in IC₅₀ values. For example, discrepancies in antiparasitic efficacy between avian and murine models may arise from metabolic differences, requiring species-specific CYP450 profiling .

Q. What analytical workflows characterize degradation pathways under oxidative stress?

  • Methodology : LC-MS/MS with stable isotope labeling identifies major degradation products. For instance, hydroxylation at the 5-position and defluorination are observed under H₂O₂ exposure, with fragmentation pathways mapped using Q-TOF-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.